4,6-Dibromo-2-methylquinoline

Vue d'ensemble

Description

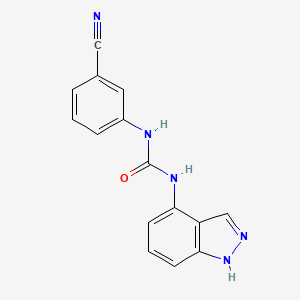

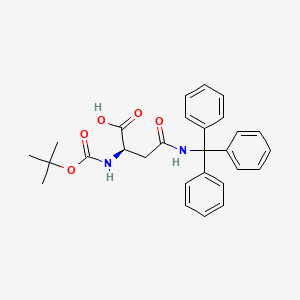

4,6-Dibromo-2-methylquinoline is an organic chemical compound that belongs to the quinoline family . It has a molecular formula of C10H7Br2N and a molecular weight of 300.98 .

Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is BrC1=CC©=NC2=CC=C(Br)C=C21 .Applications De Recherche Scientifique

Biodegradation and Environmental Impact

4,6-Dibromo-2-methylquinoline, a related compound to methylquinolines like 4-methylquinoline, has potential environmental implications. Research has shown that 4-methylquinoline and similar compounds are common contaminants in groundwater due to hydrocarbon use in coal gasification and wood treatment processes. These compounds can be biodegraded under aerobic conditions by soil bacteria, indicating a natural remediation potential for environmental contamination by similar quinolines (Sutton et al., 1996).

Antimicrobial Potentials

Studies have indicated that analogues of methylquinoline, such as 4-methylquinoline, possess antimicrobial activities. These compounds could be useful in developing eco-friendly food supplemental agents and pharmaceuticals. This suggests that 4,6-Dibromo-2-methylquinoline may also possess similar antimicrobial properties (Kim et al., 2014).

Therapeutic and Diagnostic Applications

Research on 8-hydroxy-2-methylquinoline and its halogenated derivatives, including a compound structurally similar to 4,6-Dibromo-2-methylquinoline, reveals potential for pharmaceutical applications against viruses like SARS-CoV-2. These compounds, when adsorbed with aluminum-nitrogen and aluminum-phosphorous nanocages, demonstrate enhanced reactivity, indicating possible use in therapeutic and diagnostic applications (Ullah et al., 2022).

Chemosensors Development

Research into the development of fluorescent chemosensors using quinoline derivatives, including those similar to 4,6-Dibromo-2-methylquinoline, highlights their use in selective detection of metal ions like Zn2+ and Al3+. These compounds could have significant applications in biological and environmental sensing (Ghorai et al., 2020).

Solvatochromic Studies

Solvatochromic studies of compounds like 2-hydroxy-4-methylquinoline, which are structurally related to 4,6-Dibromo-2-methylquinoline, can provide insights into their electronic and optical properties. These studies are crucial for understanding solute-solvent interactions and determining dipole moments, which are essential in various chemical and pharmaceutical applications (Rautela et al., 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4,6-Dibromo-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H301 - H318 - H413, and the precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Propriétés

IUPAC Name |

4,6-dibromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJOSYABQJFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653702 | |

| Record name | 4,6-Dibromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-methylquinoline | |

CAS RN |

1070879-53-6 | |

| Record name | 4,6-Dibromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)

![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)